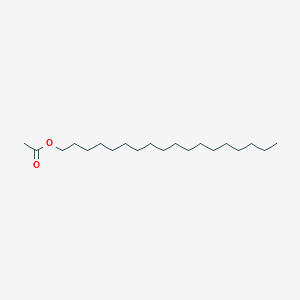

Stearyl acetate

Description

Octadecyl acetate has been reported in Zinnia elegans and Rhodiola rosea with data available.

Properties

IUPAC Name |

octadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZXRZCQJDXPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047759 | |

| Record name | Octadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-23-1, 72269-30-8 | |

| Record name | Octadecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, C18-22-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8005KSX95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Stearyl Acetate: A Technical Guide

Introduction

Stearyl acetate (B1210297) (also known as octadecyl acetate) is the ester formed from stearyl alcohol and acetic acid.[1][2] It is classified as a long-chain fatty acid ester.[3] This compound presents as a white to pale yellow waxy solid or a colorless to pale yellow liquid, depending on the ambient temperature, and possesses a characteristic fatty or waxy odor.[4][5] Stearyl acetate is utilized in the cosmetics and personal care industries as an emollient, skin-conditioning agent, and in fragrance formulations.[5] It also serves as a biochemical reagent for life science research.[6][7] This technical guide provides a comprehensive overview of its core physicochemical properties, supported by experimental data and procedural frameworks.

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and suppliers. It is important to note that some values are estimates and may vary slightly between sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀O₂ | [3][4][6][8][9][10] |

| Molecular Weight | 312.53 g/mol | [3][4][6][8][9][11] |

| CAS Number | 822-23-1 | [3][6][9][12] |

| Appearance | White to pale yellow waxy solid (est.); White or Colorless to Almost white or Almost colorless powder to lump to clear liquid. | [4][5] |

| Melting Point | 30 °C to 35.00 °C | [4][12][13] |

| Boiling Point | 344.00 to 345.00 °C @ 760 mm Hg 172.4 °C @ 1.5 Torr | [4][13] |

| Density (estimate) | 0.8739 g/cm³ | [12] |

| Flash Point | 156.67 °C (314.00 °F) TCC 30 °C | [4][12] |

| Refractive Index (est.) | 1.445 to 1.4527 | [7][12] |

| Solubility | In Water: 0.0003691 mg/L @ 25 °C (est.) In Organic Solvents: Soluble in hot alcohol, ethanol (B145695), and ether. Sparingly soluble in Chloroform, slightly in Methanol. | [4][5][12] |

| LogP (XLogP3) | 8.8 to 8.937 (est.) | [4][11][12][14] |

| Purity | >97% to >99% | [3][15] |

Chemical Classification and Structure

This compound is structurally defined by its chemical identifiers which provide an unambiguous representation.

-

IUPAC Name : octadecyl acetate[16]

-

Synonyms : 1-Octadecanol acetate, n-Octadecyl acetate, Acetic acid octadecyl ester[3][5][12][14][15]

-

InChI : InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3[3][8][15]

The logical classification of this compound based on its chemical nature is illustrated below.

Experimental Protocols

Protocol: Determination of Solubility in an Organic Solvent by Gravimetric Method

1. Objective: To quantify the solubility of this compound in a selected organic solvent (e.g., ethanol) at a specific temperature.

2. Materials and Apparatus:

-

This compound (>99% purity)

-

Anhydrous ethanol (analytical grade)

-

Isothermal water bath with temperature control (±0.1 °C)

-

Sealed glass test tubes or flasks

-

Analytical balance (±0.0001 g accuracy)

-

Syringe with filter attachment (e.g., 0.45 µm PTFE)

-

Weighing bottles

-

Drying oven or vacuum desiccator

3. Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of ethanol in a sealed test tube. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Place the test tube in the isothermal water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours with continuous stirring or agitation to ensure saturation is reached.

-

-

Sample Withdrawal:

-

After equilibration, cease agitation and allow the solid particles to settle for at least 2 hours.

-

Carefully withdraw a clear aliquot (approximately 3-5 mL) of the supernatant using a pre-warmed syringe fitted with a filter. Pre-warming the syringe prevents premature crystallization of the solute.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot into a pre-weighed weighing bottle.

-

Record the total weight of the weighing bottle and the aliquot.

-

Evaporate the solvent from the aliquot. This can be achieved by placing the weighing bottle in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a vacuum desiccator until a constant weight is achieved.

-

Once the solvent is fully evaporated, re-weigh the bottle containing the solid this compound residue.

-

4. Calculation: The solubility (S), typically expressed in g/100 g of solvent, is calculated using the following formula:

S = (m_residue / m_solvent) * 100

Where:

-

m_residue is the mass of the this compound after solvent evaporation.

-

m_solvent is the mass of the solvent in the aliquot, calculated by subtracting the mass of the residue from the total mass of the aliquot.

5. Data Validation: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results. The final solubility is reported as the mean of the triplicate measurements with the standard deviation.

The workflow for this experimental protocol is visualized below.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. ewg.org [ewg.org]

- 3. larodan.com [larodan.com]

- 4. This compound, 822-23-1 [thegoodscentscompany.com]

- 5. CAS 822-23-1: Octadecyl Acetate | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:822-23-1 | Chemsrc [chemsrc.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound - Wikidata [wikidata.org]

- 11. Octadecyl acetate | C20H40O2 | CID 69968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 822-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. scent.vn [scent.vn]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. Buy Online CAS Number 822-23-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 17. scienceasia.org [scienceasia.org]

An In-Depth Technical Guide to the Synthesis of Stearyl Acetate from Stearyl Alcohol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl acetate (B1210297), the ester of stearyl alcohol and acetic acid, is a valuable compound with applications in various industries, including cosmetics, pharmaceuticals, and as a specialty chemical. This technical guide provides a comprehensive overview of the primary synthetic routes for producing stearyl acetate from stearyl alcohol and acetic acid. It details experimental protocols for metal oxide-catalyzed, acid-catalyzed, and enzyme-catalyzed methodologies. Quantitative data on reaction parameters, yields, and product purity are summarized in comparative tables to facilitate methodological selection. Additionally, this guide includes visual representations of the reaction pathway and experimental workflows to enhance understanding of the synthesis processes.

Introduction

This compound (CH₃(CH₂)₁₇OOCCH₃) is a long-chain fatty acid ester characterized by its waxy properties. Its synthesis is primarily achieved through the esterification of stearyl alcohol with acetic acid. The general chemical equation for this reaction is:

CH₃(CH₂)₁₇OH + CH₃COOH ⇌ CH₃(CH₂)₁₇OOCCH₃ + H₂O

This equilibrium reaction can be driven towards the product side by using an excess of one reactant or by removing the water formed during the reaction. The choice of catalyst is crucial and significantly influences the reaction rate, yield, and purity of the final product. This guide explores three major catalytic approaches: metal oxide catalysis, traditional acid catalysis, and enzymatic catalysis.

Catalytic Synthesis Methodologies

Metal Oxide Catalysis

Heterogeneous catalysis using metal oxides offers advantages such as ease of catalyst separation and potential for reuse. Metal oxides like zinc oxide, magnesium oxide, and tin oxide can effectively catalyze the esterification of stearyl alcohol.

Experimental Protocol: Zinc Oxide Catalyzed Synthesis

A detailed experimental protocol using a metal oxide catalyst is outlined below, based on typical procedures for fatty acid esterification.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearyl alcohol and a molar excess of acetic acid.

-

Catalyst Addition: Add zinc oxide as the catalyst. The catalyst loading is typically a small percentage of the total weight of the reactants.

-

Reaction: Heat the mixture to a specific temperature (e.g., 150-240°C) with continuous stirring. The water produced during the reaction is azeotropically removed using a suitable solvent (e.g., toluene) collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: After completion of the reaction, cool the mixture and separate the catalyst by filtration.

-

Purification: Wash the organic phase with a sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization.

Acid Catalysis (Fischer Esterification)

The Fischer-Speier esterification is a classic method for synthesizing esters using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This homogeneous catalytic process is effective but can require a neutralization step to remove the catalyst.

Experimental Protocol: p-Toluenesulfonic Acid Catalyzed Synthesis

The following protocol is a standard procedure for Fischer esterification adapted for this compound synthesis.

-

Reactant and Catalyst Charging: To a round-bottom flask fitted with a reflux condenser and a Dean-Stark apparatus, add stearyl alcohol, a slight molar excess of acetic acid, and a catalytic amount of p-toluenesulfonic acid monohydrate. Toluene (B28343) is typically used as the solvent to facilitate azeotropic water removal.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water/toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC.

-

Neutralization and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) to yield the final product. A study on the esterification of stearic acid with 1-butanol (B46404) using sulfuric acid as a catalyst reported a yield of up to 99% under optimized conditions, suggesting a similarly high yield can be expected for this compound synthesis under acidic conditions[1].

Enzymatic Catalysis

Enzymatic synthesis using lipases offers a green and highly selective alternative to chemical catalysis. These reactions are typically performed under milder conditions, reducing the formation of byproducts. Immobilized lipases are often used to simplify catalyst recovery and reuse.

Experimental Protocol: Immobilized Lipase-Catalyzed Synthesis (Solvent-Free)

This protocol describes a solvent-free approach for the enzymatic synthesis of this compound.

-

Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine stearyl alcohol and acetic acid. Add the immobilized lipase (B570770) (e.g., from Candida antarctica).

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60°C) with constant stirring. The reaction can be carried out under vacuum to facilitate the removal of water, which drives the equilibrium towards product formation.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of reactants or the formation of the product using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Recovery: Upon reaching the desired conversion, separate the immobilized enzyme by filtration for potential reuse.

-

Product Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization to remove any unreacted starting materials. Studies on the synthesis of similar esters using immobilized lipase in a solvent-free system have reported high yields, often exceeding 95%[2][3][4].

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthetic methods described. Please note that specific yields and purities can vary depending on the exact reaction conditions and purification methods employed.

| Catalyst Type | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reported Purity (%) | References |

| Metal Oxide | MgO, SnO, Fe₂O₃ | 0.03-0.12% (of total reactant weight) | 150-240 | 5-10 | Not Specified | Not Specified | |

| Acid | p-Toluenesulfonic Acid | Catalytic amount | Reflux | 4-6 | High (implied) | High (with purification) | |

| Acid | H₂SO₄ | Not Specified | 65 | Not Specified | up to 99 (for Butyl Stearate) | Not Specified | [1] |

| Enzyme | Immobilized Lipase | Varies (e.g., 16% w/v) | 40-60 | 8-24 | >95 (for similar esters) | High (with purification) | [2][3][4] |

Mandatory Visualizations

Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow: General Synthesis

Caption: General experimental workflow for this compound synthesis.

Logic Diagram: Catalyst Comparison

Caption: Comparison of different catalytic approaches for synthesis.

Conclusion

The synthesis of this compound from stearyl alcohol and acetic acid can be effectively achieved through several catalytic methods. The choice of method depends on the desired scale of production, cost considerations, and environmental impact. Metal oxide catalysts offer ease of handling and recyclability. Traditional acid catalysis is a robust and high-yielding method but requires careful work-up to remove the corrosive catalyst. Enzymatic catalysis represents a modern, green approach that provides high purity products under mild conditions, making it particularly suitable for applications in the pharmaceutical and food industries where product quality is paramount. This guide provides the foundational knowledge and practical protocols for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

An In-depth Technical Guide on the Natural Sources and Occurrence of Stearyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Stearyl acetate (B1210297) (C₂₀H₄₀O₂), the ester of stearyl alcohol and acetic acid, is a long-chain saturated wax ester. While widely utilized in the cosmetic and pharmaceutical industries as an emollient and fragrance ingredient, its occurrence as a natural product is notably scarce and not well-documented in scientific literature. This technical guide provides a comprehensive overview of the known and potential natural sources of stearyl acetate. Due to the limited direct evidence of its natural occurrence, this guide extends its scope to the biosynthesis of related wax esters, the natural prevalence of its precursors, and the detailed analytical methodologies required for its extraction, identification, and quantification from natural matrices.

Natural Occurrence of this compound: A Singular Report

Direct identification of this compound in natural sources is exceptionally rare. An extensive review of scientific literature and chemical databases reveals only one specific, albeit not robustly substantiated, mention of its presence in a natural essential oil.

1.1. Cabocla Flower Oil (Zinnia elegans)

Commercial fragrance databases note the presence of this compound in cabocla flower oil, which is reportedly derived from Zinnia elegans, a common garden flower. However, independent scientific analyses of the essential oil composition of Zinnia elegans flowers have not confirmed the presence of this compound, with studies primarily identifying terpenes such as α-terpineol, β-myrcene, myrtenal, and camphene (B42988) as the major volatile components[1][2][3]. One phytochemical database lists octadecyl acetate as a constituent of Zinnia elegans but lacks a verifiable primary source[4].

The quantitative data available from commercial sources is summarized in Table 1. It is crucial for researchers to approach this data with caution and to seek verification through primary analysis.

Table 1: Reported Quantitative Occurrence of this compound

| Natural Source | Plant Species | Amount (% w/w) | Reference |

| Cabocla Flower Oil | Zinnia elegans (presumed) | 2.10 | [5] |

Biosynthesis and the Potential for Natural Occurrence

Although rarely detected, the biosynthesis of this compound is plausible within the established pathways for wax ester production in plants and insects. Wax esters are synthesized by the esterification of a long-chain fatty alcohol with a fatty acyl-CoA, a reaction catalyzed by wax synthases (acyl-CoA:fatty alcohol acyltransferases)[6].

The potential biosynthetic pathway for this compound would involve the following steps:

-

Synthesis of Stearoyl-CoA: Stearic acid (C18:0), a common fatty acid in plants and animals, is activated to stearoyl-CoA.

-

Reduction to Stearyl Alcohol: Stearoyl-CoA is reduced to stearyl alcohol (1-octadecanol) by a fatty acyl-CoA reductase (FAR).

-

Esterification: A wax synthase (WS) enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to stearyl alcohol, forming this compound.

The substrate specificity of wax synthases is a critical factor. While they typically utilize long-chain fatty acyl-CoAs (e.g., C16, C18), their ability to efficiently use acetyl-CoA as the acyl donor for the esterification of a long-chain alcohol like stearyl alcohol is not extensively documented. However, the broad substrate specificity of some wax synthases suggests that this reaction could occur at low levels if both stearyl alcohol and acetyl-CoA are present in the same cellular compartment[6][7].

Caption: Potential biosynthetic pathway for this compound.

Natural Occurrence of Precursors

The precursors for this compound synthesis, stearic acid and stearyl alcohol, are widespread in nature. Their presence provides a basis for the potential, albeit unconfirmed, biosynthesis of this compound in a variety of organisms.

3.1. Stearyl Alcohol (1-Octadecanol)

Stearyl alcohol is a common fatty alcohol found in the cuticular waxes of many plants, where it contributes to protecting the plant from water loss[8]. It is also found in various animal and algal species.

Table 2: Examples of Natural Occurrence of Stearyl Alcohol

| Organism Type | Species | Common Name | Reference |

| Plant | Camellia sinensis | Tea Plant | [4] |

| Plant | Cocos nucifera | Coconut Palm | [9] |

| Animal | Apis mellifera | Honeybee (in beeswax) | [4] |

| Algae | Various | - | [4] |

Experimental Protocols for Analysis

The analysis of this compound, a high molecular weight, low volatility wax ester, requires specialized analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable methods for its identification and quantification.

4.1. Extraction and Sample Preparation

A general workflow for the extraction and analysis of this compound from a biological matrix is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. Component composition and biological activity of essential oil of plant Zinnia elegans | CoLab [colab.ws]

- 3. Component composition and biological activity of essential oil of plant Zinnia elegans | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 4. plantaedb.com [plantaedb.com]

- 5. This compound, 822-23-1 [thegoodscentscompany.com]

- 6. View of Component composition and biological activity of essential oil of plant Zinnia elegans [ijbch.kaznu.kz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemistry, Pharmacology and Toxicology of Spilanthes acmella: A Review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Stearyl Acetate (CAS No. 822-23-1) for Researchers and Drug Development Professionals

Introduction

Stearyl acetate (B1210297), with the Chemical Abstracts Service (CAS) number 822-23-1, is the ester of stearyl alcohol and acetic acid.[1] It is a compound of interest in various scientific fields, including pharmaceuticals and cosmetics, primarily for its properties as an emollient and skin-conditioning agent. This technical guide provides a comprehensive overview of stearyl acetate, focusing on its physicochemical properties, safety data, and relevant experimental protocols for its handling and assessment.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, compiled from various reputable sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 822-23-1 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C20H40O2 | [3][4][7] |

| Molecular Weight | 312.53 g/mol | [4][7] |

| Appearance | White to off-white low-melting solid | [3] |

| Melting Point | 33 °C | [3] |

| Boiling Point | 352 °C | [3] |

| Flash Point | 156.5 °C | [3] |

| Density | 0.87 g/mL | [3] |

| Solubility | Soluble in hot alcohol; Chloroform (Sparingly), Methanol (Slightly); Insoluble in water. | [2][3] |

| Purity | >99% | [7] |

Table 2: Toxicological and Safety Data for this compound

| Parameter | Value/Classification | Source(s) |

| GHS Hazard Classification | Not classified as hazardous | [10] |

| Oral Toxicity | Data not available | |

| Dermal Toxicity | Data not available | |

| Inhalation Toxicity | Data not available | |

| Skin Corrosion/Irritation | Not expected to be an irritant | |

| Serious Eye Damage/Irritation | Not expected to be an irritant | |

| Carcinogenicity | Data not available | |

| Mutagenicity | Data not available | |

| Ecotoxicity | Data not available | [11] |

Note: While GHS classification indicates a low hazard profile, the lack of specific toxicological data necessitates careful handling and adherence to standard laboratory safety protocols.

Experimental Protocols

Detailed methodologies for assessing the safety of chemical substances are crucial for regulatory compliance and ensuring laboratory safety. The following are summaries of standard OECD guidelines relevant to the toxicological assessment of substances like this compound.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This method is designed to determine the acute oral toxicity of a substance.

1. Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the next step. The objective is to classify the substance into a specific toxicity class based on the observed mortality.

2. Animal Model: Typically, rats of a single sex (usually females) are used.

3. Dosing: The substance is administered orally via gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

4. Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

5. Data Analysis: The number of mortalities within each dosing group is recorded. The results are used to classify the substance according to the Globally Harmonized System (GHS).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This in vitro method assesses the skin irritation potential of a substance.

1. Principle: The test substance is applied topically to a reconstructed human epidermis model. The irritation potential is determined by measuring the cell viability of the tissue after exposure.

2. Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model is used.

3. Procedure:

- Pre-incubation: The RhE tissues are pre-incubated in a sterile, humidified incubator.

- Application of Test Substance: A small amount of the test substance is applied uniformly to the surface of the epidermis.

- Exposure and Post-incubation: After a defined exposure time, the substance is removed by rinsing, and the tissues are incubated for a further period to allow for recovery.

- Viability Assessment: Cell viability is measured using a quantitative method, typically the MTT assay, which measures the activity of mitochondrial reductase in viable cells.

4. Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).

Mandatory Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the safe handling and assessment of this compound.

References

- 1. cir-safety.org [cir-safety.org]

- 2. This compound, 822-23-1 [thegoodscentscompany.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Buy Online CAS Number 822-23-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. This compound | CAS#:822-23-1 | Chemsrc [chemsrc.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. larodan.com [larodan.com]

- 8. CAS 822-23-1: Octadecyl Acetate | CymitQuimica [cymitquimica.com]

- 9. 822-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Octadecyl acetate | C20H40O2 | CID 69968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

Navigating the Matrix: A Technical Guide to the Solubility of Stearyl Acetate in Organic Solvents

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals working with the long-chain ester stearyl acetate (B1210297), understanding its solubility profile in various organic solvents is a critical parameter for formulation, purification, and delivery. This in-depth technical guide addresses this need by consolidating available solubility data, providing detailed experimental protocols for its determination, and offering a logical framework for solvent selection.

Executive Summary

Stearyl acetate (also known as octadecyl acetate) is a waxy solid at room temperature, characterized by its long, nonpolar stearyl chain and a more polar acetate group. This amphiphilic nature dictates its solubility, which is a crucial factor in its application across the pharmaceutical, cosmetic, and chemical industries. While extensive quantitative solubility data for this compound is not widely available in public literature, this guide synthesizes qualitative information, outlines a robust methodology for its experimental determination, and provides context through the analysis of structurally similar compounds.

Physicochemical Properties and Solubility Principles

This compound's molecular structure is the primary determinant of its solubility. The long C18 alkyl chain imparts a significant nonpolar character, making it readily soluble in nonpolar organic solvents through van der Waals interactions. Conversely, the ester group provides a degree of polarity, allowing for some interaction with more polar solvents.

The fundamental principle of "like dissolves like" is paramount in predicting the solubility of this compound. It is expected to be more soluble in nonpolar solvents like hydrocarbons and ethers and less soluble in polar solvents, particularly polar protic solvents like water and short-chain alcohols. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature for most solid solutes.

Qualitative and Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a range of organic solvents is sparse in publicly accessible literature. However, various sources provide qualitative descriptions of its solubility.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Alcohols | Ethanol | Soluble | [1] |

| Hot Alcohol | Soluble | ||

| Methanol | Slightly Soluble | [2][3] | |

| Halogenated | Chloroform | Sparingly Soluble | [2][3] |

| Ethers | Ether | Soluble | [1] |

| Aqueous | Water | Insoluble |

To provide a practical reference for expected solubility trends and magnitudes, the following table presents quantitative solubility data for stearic acid, a structurally related long-chain fatty acid. While not a direct substitute, this data illustrates how solubility varies with solvent polarity and temperature.

Table 2: Quantitative Solubility of Stearic Acid in Various Organic Solvents at Different Temperatures [4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Methanol | 301.15 | 2.8 |

| 303.15 | 3.2 | |

| 308.15 | 4.6 | |

| 311.15 | 5.8 | |

| 313.15 | 6.8 | |

| Ethanol | 301.15 | 12.1 |

| 303.15 | 14.0 | |

| 308.15 | 20.2 | |

| 311.15 | 25.4 | |

| 313.15 | 29.5 | |

| Acetone | 301.15 | 11.1 |

| 303.15 | 12.8 | |

| 308.15 | 18.2 | |

| 311.15 | 22.6 | |

| 313.15 | 26.2 | |

| Ethyl Acetate | 301.15 | 20.8 |

| 303.15 | 24.1 | |

| 308.15 | 35.0 | |

| 311.15 | 44.2 | |

| 313.15 | 51.5 |

Data sourced from Heryanto, R., et al. (2007). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 33, 469-472.[4]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For applications requiring precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or flasks

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to several glass vials. The presence of undissolved solid is crucial to ensure equilibrium is reached. b. Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). e. Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach a stable concentration.

-

Sample Withdrawal and Analysis: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization. c. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or flask. This step is critical to remove any undissolved microcrystals. d. Accurately weigh the filtered solution.

-

Gravimetric Determination: a. Evaporate the solvent from the dish or flask under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used. b. Once the solvent has completely evaporated, dry the residue containing the dissolved this compound to a constant weight in a vacuum oven at a temperature below its melting point. c. Cool the dish or flask in a desiccator and weigh it on the analytical balance.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mg/mL. Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate) * 100

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on solubility requirements.

Conclusion

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Polymorphism of Stearyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl acetate (B1210297) (C₂₀H₄₀O₂), a long-chain ester, is a key excipient in various pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its crystal structure and polymorphic behavior, are critical determinants of its functionality, influencing parameters such as solubility, stability, and mechanical characteristics. This technical guide provides a comprehensive overview of the current understanding of the crystal structure and polymorphism of stearyl acetate. Due to the limited availability of specific crystallographic data for this compound in publicly available literature, this guide leverages data from analogous, well-characterized long-chain esters to provide a robust framework for analysis and prediction of its behavior. This document details the common polymorphic forms of long-chain esters, outlines the experimental protocols for their characterization, and presents the available thermal data for this compound and related compounds.

Introduction to Polymorphism in Long-Chain Esters

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure.[1] These different crystalline arrangements, known as polymorphs, possess the same chemical composition but exhibit distinct physical properties, including melting point, solubility, and stability. For long-chain esters like this compound, polymorphism arises from different packing arrangements of the long hydrocarbon chains.[1] The three primary polymorphic forms observed in lipids and wax esters are designated as α, β', and β, in order of increasing stability.[1]

-

α (Alpha) Form: This is the least stable polymorph and is typically formed upon rapid cooling from the melt. It possesses a hexagonal sub-cell packing and has the lowest melting point.

-

β' (Beta-prime) Form: This form exhibits intermediate stability and is characterized by an orthorhombic sub-cell packing.

-

β (Beta) Form: This is the most stable polymorph, featuring the densest packing in a triclinic sub-cell. Consequently, it has the highest melting point and lowest solubility.

Understanding and controlling the polymorphic form of this compound is crucial in drug development and formulation, as transitions between polymorphs can significantly impact the final product's performance and shelf-life.

Physicochemical Properties of this compound

A summary of the key physicochemical identifiers for this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | Octadecyl acetate | [2][3] |

| Synonyms | This compound, n-Octadecyl acetate | [2][3] |

| CAS Number | 822-23-1 | [3] |

| Molecular Formula | C₂₀H₄₀O₂ | [4] |

| Molecular Weight | 312.53 g/mol | [4] |

| Physical State | White to pale yellow waxy solid | [2] |

| Melting Point | 34.00 to 35.00 °C | [2] |

Thermal Properties of this compound and Analogous Esters

Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the thermal properties of long-chain esters, including their melting points and enthalpies of fusion. While detailed polymorphic thermal data for this compound is scarce, the following table summarizes the available data for this compound and provides comparative data for analogous long-chain esters.

| Ester Name | Molecular Formula | Melting Point (°C) | Heat of Fusion (ΔHfus) (J/g) |

| This compound | C₂₀H₄₀O₂ | 34.0 - 35.0 | Data not available |

| Stearyl Palmitate | C₃₄H₆₈O₂ | 53.5 - 59.0 | Data not consistently available |

| Methyl Palmitate | C₁₇H₃₄O₂ | 28.2 ± 0.2 | >190 |

| Dioctadecyl Adipate (DOA) | C₄₂H₈₂O₄ | 60 | 186.2 |

Data for analogous compounds are provided for comparative purposes.[5]

Experimental Protocols for Polymorph Characterization

The characterization of polymorphic forms relies on a combination of analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is instrumental in identifying melting points, enthalpies of fusion, and solid-solid phase transitions between polymorphs.

Typical DSC Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any material loss during heating. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C). Heat the sample to a temperature above its final melting point (e.g., 80 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.

-

Controlled Cooling Scan: Cool the sample from the molten state back to the starting temperature at a specific rate (e.g., 5 °C/min or 20 °C/min). The cooling rate can influence the resulting polymorphic form.

-

Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10 °C/min) to analyze the thermal behavior of the polymorphs formed during the controlled cooling step.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak temperature of melting endotherms, as well as the enthalpy of fusion by integrating the peak area.

Powder X-ray Diffraction (XRD)

XRD provides information about the crystal lattice structure. Each polymorph has a unique crystal structure and will, therefore, produce a distinct diffraction pattern, which serves as a "fingerprint" for identification.

Typical XRD Protocol:

-

Sample Preparation: Gently grind the this compound sample to a fine, uniform powder using an agate mortar and pestle. Avoid aggressive grinding, which could induce phase transformations. Pack the powder into a sample holder, using a back-loading or side-loading method to minimize preferred orientation.

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the operating voltage and current according to the instrument's recommendations (e.g., 40 kV and 40 mA).

-

Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) with a specific step size and counting time.

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are used to identify the polymorphic form by comparing the pattern to known standards or by solving the crystal structure.

Logical Relationships in Polymorphism

The different polymorphic forms of long-chain esters are related through their thermodynamic stability and the kinetic pathways of their formation. The following diagram illustrates the typical relationships between the α, β', and β polymorphs.

Conclusion

The crystal structure and polymorphism of this compound are critical parameters influencing its application in various industries. While direct crystallographic data for this compound remains limited, a thorough understanding of its behavior can be inferred from the study of analogous long-chain esters. The primary polymorphic forms (α, β', and β) are governed by the conditions of crystallization, particularly the cooling rate from the melt. Standard analytical techniques such as DSC and XRD are essential tools for the characterization and identification of these polymorphs. For researchers and formulation scientists, controlling the polymorphic outcome is key to ensuring product consistency, stability, and performance. Further research dedicated to elucidating the specific crystal structures of this compound polymorphs would be highly beneficial for the scientific community.

References

- 1. Influencing the crystallization behavior of binary mixtures of stearyl alcohol and stearic acid (SOSA) using ethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 822-23-1 [thegoodscentscompany.com]

- 3. larodan.com [larodan.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Properties of Stearyl Acetate by DSC Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of stearyl acetate (B1210297), with a focus on analysis using Differential Scanning Calorimetry (DSC). Due to the limited availability of extensive public data specifically for stearyl acetate, this guide also incorporates data from analogous long-chain esters to provide a thorough understanding of its expected thermal behavior. The information herein is intended to assist in the selection and application of this compound in research and development, particularly in formulations where thermal characteristics are a critical parameter.

Introduction to this compound

This compound (CH₃COOC₁₈H₃₇), the ester of stearyl alcohol and acetic acid, is a long-chain ester that finds applications in various industries, including cosmetics and pharmaceuticals, where it can function as an emollient, lubricant, or consistency agent. Its thermal properties, such as melting point and heat of fusion, are crucial for predicting its behavior in different formulations and during manufacturing processes. Differential Scanning Calorimetry (DSC) is a primary analytical technique used to characterize these thermal transitions.

Physicochemical Properties of this compound

This compound is a waxy solid at room temperature. Its fundamental physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 822-23-1 |

| Molecular Formula | C₂₀H₄₀O₂ |

| Molecular Weight | 312.53 g/mol |

| Melting Point | 32.84°C[1] |

| Boiling Point | 352.43°C (estimate)[1] |

| Density | 0.8739 (estimate)[1] |

Comparative Thermal Properties of Long-Chain Esters

To understand the thermal behavior of this compound, it is useful to compare it with other long-chain esters that have been characterized by DSC. The melting point and heat of fusion generally increase with the length of the alkyl chains due to stronger van der Waals forces.

| Ester Name | Molecular Formula | Melting Point (°C) | Heat of Fusion (ΔHfus) (J/g) |

| This compound | C₂₀H₄₀O₂ | 32.84[1] | Data not readily available |

| Methyl Palmitate | C₁₇H₃₄O₂ | 28.2 ± 0.2 | >190 |

| Stearyl Palmitate | C₃₄H₆₈O₂ | 53.5 - 59.0 | Data not consistently available |

| Dioctadecyl Adipate (DOA) | C₄₂H₈₂O₄ | 60 | 186.2 |

| Stearic Acid (for reference) | C₁₈H₃₆O₂ | ~55-61 | ~178-196[2] |

| Stearyl Alcohol (for reference) | C₁₈H₃₈O | 59.3 | 248 |

Note: The data presented are compiled from various sources and may vary based on the experimental conditions and purity of the sample.

Experimental Protocol for DSC Analysis

The following section details a typical experimental protocol for the thermal analysis of this compound using DSC, based on standard methodologies for long-chain esters.[3][4]

4.1. Principle of DSC

Differential Scanning Calorimetry measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] This allows for the determination of thermal transitions such as melting point, crystallization temperature, and the enthalpy of these transitions.[5]

4.2. Instrumentation and Sample Preparation

-

Instrument: A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer DSC 7, TA Instruments Q1000). Instrument calibration is typically performed using standards like indium and n-heptane.[6]

-

Sample Pans: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into an aluminum DSC pan.[4] The pan is then hermetically sealed to prevent any loss of material during heating.[4]

-

Reference: An empty, hermetically sealed aluminum pan is used as the reference.[7]

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen (99.999% purity), at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[6][7]

4.3. Thermal Program

A common temperature program for analyzing a long-chain ester involves a heat-cool-heat cycle to erase the sample's prior thermal history and observe both melting and crystallization behavior.

-

Initial Heating: The sample is heated from ambient temperature to a temperature well above its melting point (e.g., 60°C) at a controlled rate (e.g., 10°C/min). This step removes the thermal history of the sample.

-

Isothermal Hold: The sample is held at the high temperature for a short period (e.g., 5 minutes) to ensure complete melting.

-

Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 5 or 10°C/min) to a temperature below its expected crystallization point (e.g., -20°C) to observe the exothermic crystallization peak.[3]

-

Final Heating: Finally, the sample is reheated at a controlled rate (e.g., 10°C/min) to observe the endothermic melting transition.[3] International standards often recommend heating rates of 10 K/min or 20 K/min.[8]

4.4. Data Analysis

-

Melting Point (Tm): Determined as the onset or the peak temperature of the endothermic melting peak in the second heating scan.[4]

-

Crystallization Temperature (Tc): Determined as the onset or the peak temperature of the exothermic crystallization peak during the cooling scan.

-

Heat of Fusion (ΔHfus): Calculated from the area under the melting peak.[4] This value represents the energy required to melt the sample.

-

Specific Heat Capacity (Cp): Can also be determined by DSC, although it typically requires a three-scan method (baseline, sapphire standard, and sample) as described in ASTM E1269.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the DSC analysis of this compound.

Caption: Workflow for DSC analysis of this compound.

Conclusion

This technical guide has outlined the key thermal properties of this compound and the standard methodologies for their determination using Differential Scanning Calorimetry. While comprehensive experimental data for this compound is not as prevalent as for other long-chain esters, the provided information on its known melting point and the properties of analogous compounds offers a solid foundation for its application in formulation science. The detailed experimental protocol and workflow diagram serve as a practical resource for researchers and scientists aiming to characterize this and similar materials accurately and reproducibly. Further research to determine the specific heat of fusion and specific heat capacity of this compound would be valuable for more precise thermal modeling and formulation design.

References

- 1. 822-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. icdd.com [icdd.com]

- 6. akjournals.com [akjournals.com]

- 7. DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. tainstruments.com [tainstruments.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Stearyl Acetate as a Biochemical Reagent: A Technical Guide for Life Science Research

Introduction

Stearyl acetate (B1210297), also known as octadecyl acetate, is the ester of stearyl alcohol and acetic acid.[1] While commercially available as a biochemical reagent for life science research, its documented applications are highly specialized.[2][3][4] Primarily, its role in the scientific literature is centered on chemical ecology, specifically as a component of insect pheromone blends, which mediate intraspecies communication.[5][6] Beyond this, its use is prevalent in the cosmetics and personal care industries as an emollient and fragrance, and it also finds application as a lubricant in textile and plastics manufacturing.[7][8][9]

This guide provides a comprehensive overview of stearyl acetate's known properties, its established role in pheromone research, and potential, though less explored, connections to broader biochemical pathways. It is intended for researchers, scientists, and drug development professionals seeking to understand the current utility and potential applications of this long-chain fatty acid ester.

Physicochemical and Chemical Properties

This compound is a waxy, crystalline solid at room temperature with a faint odor.[7] Its long 18-carbon chain imparts significant hydrophobicity. A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₀O₂ | [10][11] |

| Molecular Weight | 312.53 g/mol | [10][12] |

| CAS Number | 822-23-1 | [2][9] |

| Melting Point | 32.84 °C | [13] |

| Boiling Point | 352.43 °C (estimated) | [13] |

| Density | 0.8739 g/cm³ (estimated) | [13] |

| Refractive Index | 1.4527 (estimated) | [13] |

| Solubility | Soluble in alcohol, ether, benzene, acetone; Sparingly in Chloroform; Slightly in Methanol. | [13][14] |

| Storage Temperature | 2-8°C or Freezer | [12][13] |

Role in Life Science Research: An Insect Pheromone

The most significant and well-documented role of this compound and similar long-chain acetates in life science is as semiochemicals, specifically as insect sex or courtship pheromones.[6] These fatty acid-derived molecules are produced in specialized pheromone glands and are crucial for reproductive success in many species, particularly moths (Lepidoptera).[15][16]

Biosynthesis of Acetate Ester Pheromones

The biosynthesis of acetate ester pheromones is a multi-step enzymatic process that begins with standard fatty acid synthesis. The resulting saturated fatty acids, such as stearic acid, undergo a series of modifications including desaturation, chain-shortening, reduction to a fatty alcohol, and finally, esterification to form the acetate ester.[16] An acetyltransferase enzyme catalyzes the final step, transferring an acetyl group from acetyl-CoA to the fatty alcohol.[15]

Experimental Protocols: Pheromone Research Workflow

Investigating this compound as a potential pheromone involves a combination of chemical analysis and behavioral bioassays. The following provides a generalized methodology.

Protocol: Pheromone Extraction, Identification, and Bioassay

-

Pheromone Gland Extraction:

-

Dissect the putative pheromone glands from male or female insects during their peak calling (pheromone-releasing) period.

-

Immerse the glands in a non-polar solvent like hexane (B92381) for a set duration to extract the lipophilic compounds.

-

Filter the extract and concentrate it under a gentle stream of nitrogen.

-

-

Chemical Analysis:

-

Analyze the crude extract using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the volatile components.

-

Compare the mass spectrum of any peak of interest to a known standard of synthetic this compound to confirm its identity.

-

-

Electrophysiological Assay (Electroantennography - EAG):

-

Excise an antenna from a live insect and mount it between two electrodes.

-

Deliver puffs of air containing synthetic this compound over the antenna.

-

Record the electrical potential changes (depolarization) from the antenna, which indicate olfactory receptor neuron response.[5]

-

-

Behavioral Bioassay (Wind Tunnel):

-

Place insects (typically males if testing a female pheromone) in a wind tunnel.

-

Release a controlled plume of synthetic this compound from a source at the upwind end of the tunnel.

-

Observe and quantify key behaviors such as activation, upwind flight, casting, and source location.

-

References

- 1. ewg.org [ewg.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:822-23-1 | Chemsrc [chemsrc.com]

- 5. New mimics of the acetate function in pheromone-based attraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior [mdpi.com]

- 7. ferwer.com [ferwer.com]

- 8. cosmileeurope.eu [cosmileeurope.eu]

- 9. Temporary title [webprod.hc-sc.gc.ca]

- 10. scbt.com [scbt.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. larodan.com [larodan.com]

- 13. 822-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Stearyl Acetate as an Emollient in Skin Conditioning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl acetate (B1210297), the ester of stearyl alcohol and acetic acid, is a functional ingredient in a variety of cosmetic and dermatological formulations, primarily serving as a skin conditioning agent and emollient.[1][2][3] Its lipophilic nature allows it to form a protective, occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This technical guide provides an in-depth analysis of the role of stearyl acetate in skin conditioning, including its physicochemical properties, mechanism of action as an emollient, and methodologies for its evaluation. While direct quantitative efficacy data for this compound is limited in publicly available literature, this guide extrapolates its performance based on the well-understood properties of fatty acid esters and stearyl alcohol. Detailed experimental protocols for assessing the efficacy and sensory attributes of emollient-containing formulations are also presented.

Introduction to Emollients and Skin Barrier Function

The skin barrier, primarily located in the stratum corneum, is essential for protecting the body from external aggressors and preventing excessive water loss. This barrier is often analogized to a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich matrix (mortar). Emollients are substances that soften and soothe the skin, primarily by providing a layer of oil or lipid to the skin's surface.[4][5] They play a crucial role in maintaining and restoring the integrity of the skin barrier. Their functions include reducing TEWL, improving skin hydration, and enhancing the overall texture and appearance of the skin.[4][5]

Physicochemical Properties of this compound

This compound is a white, waxy solid at room temperature.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Octadecyl acetate | [7][8] |

| CAS Number | 822-23-1 | [7][8] |

| Molecular Formula | C20H40O2 | [7][8] |

| Molecular Weight | 312.53 g/mol | [7][8] |

| Appearance | White to pale yellow waxy solid | [6] |

| Melting Point | 34.00 to 35.00 °C | [6] |

| Boiling Point | 344.00 to 345.00 °C | [6] |

| Solubility | Insoluble in water; Soluble in hot alcohol | [6] |

Mechanism of Action of this compound as an Emollient

The primary mechanism of action of this compound as an emollient is biophysical. Upon topical application, it forms a thin, hydrophobic film on the stratum corneum. This film has two main effects:

-

Occlusion: The lipid layer creates a barrier to water evaporation from the skin, thereby reducing TEWL and increasing the water content of the stratum corneum.

-

Surface Smoothing: this compound fills the spaces between desquamating corneocytes, resulting in a smoother and softer skin surface.

Furthermore, as an ester of stearyl alcohol, this compound can be hydrolyzed by esterases present in the skin to yield stearyl alcohol and acetic acid. Stearyl alcohol is a well-known fatty alcohol with emollient and moisturizing properties.[4][5][9][10] The released stearyl alcohol can then be integrated into the lipid matrix of the stratum corneum, further contributing to the restoration of the skin barrier.

Mechanism of Action of this compound

Quantitative Data on Emollient Efficacy

| Parameter | Baseline (Mean ± SD) | After 4 Weeks (Mean ± SD) | % Change | p-value |

| Skin Hydration (Corneometer Units) | 35.2 ± 5.1 | 52.8 ± 6.3 | +50% | <0.01 |

| Transepidermal Water Loss (g/m²/h) | 15.6 ± 2.4 | 9.8 ± 1.9 | -37% | <0.01 |

| Skin Roughness (Arbitrary Units) | 8.7 ± 1.2 | 4.1 ± 0.8 | -53% | <0.001 |

This data is illustrative and does not represent actual results for this compound.

Experimental Protocols

In-Vivo Evaluation of Skin Hydration and Barrier Function

This protocol describes a typical clinical study to evaluate the efficacy of a topical emollient.

References

- 1. Temporary title [webprod.hc-sc.gc.ca]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches [mdpi.com]

- 4. essentialsbycatalina.com [essentialsbycatalina.com]

- 5. alphachem.biz [alphachem.biz]

- 6. This compound, 822-23-1 [thegoodscentscompany.com]

- 7. scbt.com [scbt.com]

- 8. larodan.com [larodan.com]

- 9. gamutpackaging.com [gamutpackaging.com]

- 10. Stearyl Alcohol in Skincare Is NBD—Dermatologists Explain Why [byrdie.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Stearyl Acetate

Abstract

This document provides a comprehensive guide for the laboratory synthesis of high-purity stearyl acetate (B1210297), an ester widely utilized in the pharmaceutical and cosmetic industries as an emollient, lubricant, and viscosity-modifying agent. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and the attainment of high product purity. This guide covers two primary synthetic routes: the direct esterification of stearyl alcohol with stearic acid and the acylation of stearyl alcohol using acetic anhydride (B1165640). Furthermore, it outlines rigorous purification procedures and analytical methods for purity verification.

Introduction

Stearyl acetate (CH₃(CH₂)₁₇OOCCH₃) is the ester formed from stearyl alcohol and acetic acid. The purity of this compound is a critical parameter in its application, particularly in pharmaceutical formulations, where impurities can affect the stability, efficacy, and safety of the final product. Common impurities may include unreacted starting materials such as stearyl alcohol and stearic acid or acetic anhydride, as well as byproducts from side reactions.[1] This document presents two reliable methods for the synthesis of high-purity this compound and the subsequent purification and characterization steps.

Synthesis Protocols

Two effective methods for the synthesis of this compound are presented below. Method A, direct esterification, is a classic approach, while Method B, using acetic anhydride, offers an alternative that can be advantageous under certain conditions.

Method A: Direct Esterification of Stearyl Alcohol and Stearic Acid

This method involves the reaction of stearyl alcohol with stearic acid in the presence of a catalyst to form this compound and water. To drive the reaction to completion, water is typically removed as it is formed.

2.1.1. Materials and Equipment

-

Stearyl alcohol (CH₃(CH₂)₁₇OH)

-

Stearic acid (CH₃(CH₂)₁₆COOH)

-

Magnesium oxide (MgO) or stannous oxide (SnO) as a catalyst[2]

-

Nitrogen (N₂) gas supply

-

Round-bottom flask (1000 mL, four-necked)

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Dean-Stark apparatus or equivalent water trap

-

Condenser

-

Vacuum distillation setup

-

Filtration apparatus (e.g., Buchner funnel)

2.1.2. Experimental Procedure

-

Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus with a condenser, add stearic acid (e.g., 426 g) and stearyl alcohol (e.g., 425 g).[2] The weight ratio of stearic acid to stearyl alcohol can range from 1:1.01 to 1:1.20.[2]

-

Catalyst Addition: Add the metal oxide catalyst (e.g., magnesium oxide, 0.03–0.12% of the total weight of the reactants).[2]

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

-

Reaction: Begin stirring and heat the mixture. The reaction temperature should be maintained between 150–240 °C.[2] Water generated during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: The reaction is typically carried out for 5–10 hours.[2] The progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials.

-

Dealcoholysis: After the esterification is complete (i.e., no more water is being collected), configure the apparatus for vacuum distillation. The temperature is maintained at 180–230 °C under a vacuum of ≤80 Pa for 1–2 hours to remove any excess stearyl alcohol.[2]

-

Filtration: Cool the reaction mixture to approximately 70 °C and filter to remove the catalyst.[2] The resulting product is crude this compound.

Method B: Acylation of Stearyl Alcohol with Acetic Anhydride

This method utilizes acetic anhydride as the acylating agent, which reacts with stearyl alcohol to form this compound and acetic acid as a byproduct. This reaction is often faster and can be carried out under milder conditions than direct esterification.

2.2.1. Materials and Equipment

-

Stearyl alcohol (CH₃(CH₂)₁₇OH)

-

Acetic anhydride ((CH₃CO)₂O)

-

Acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄) or a solid acid catalyst.[3]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous potassium carbonate (K₂CO₃) or anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

-

Pyrex reaction flask (500 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

2.2.2. Experimental Procedure

-

Reaction Setup: Place stearyl alcohol (0.5 mol) into a 500 mL pyrex reaction flask. Add a few pieces of clay plate or glass wool to ensure smooth boiling.[3]

-

Catalyst Addition: Add the acid catalyst (e.g., a few drops of concentrated H₂SO₄).[3]

-

Addition of Acetic Anhydride: Attach a reflux condenser to the flask and slowly add acetic anhydride (0.5 mol) through the condenser.[3]

-

Reflux: Heat the mixture in an oil bath and reflux for one hour.[3]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it three times with a cold saturated salt solution. During the washes, add sodium bicarbonate to neutralize any remaining acid.[3]

-

Drying: Dry the organic layer over anhydrous potassium carbonate.[3]

-

Solvent Removal: Decant or filter the drying agent and remove any residual volatile compounds using a rotary evaporator to yield the crude this compound.

Purification of this compound

To achieve high purity (>99%), a multi-step purification process is recommended, which typically includes liquid-liquid extraction, column chromatography, and recrystallization.[4]

Protocol 1: Liquid-Liquid Extraction

This initial step is effective for removing the majority of polar impurities, such as unreacted acid, alcohol, and catalyst.[4]

-

Dissolve the crude this compound in a non-polar organic solvent like hexane (B92381) or ethyl acetate.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.

-

Follow with a wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

Protocol 2: Column Chromatography

Column chromatography is employed to separate the this compound from impurities with different polarities.[4]

-

Column Preparation: Pack a glass chromatography column with silica (B1680970) gel using a slurry method with n-hexane.[4]

-

Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Begin elution with a non-polar mobile phase, such as a mixture of n-hexane and diethyl ether (e.g., 99:1, v/v).[4] Gradually increase the polarity of the mobile phase by increasing the proportion of diethyl ether or ethyl acetate to elute the this compound.[4]

-

Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product.[4]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]

Protocol 3: Recrystallization

Recrystallization is the final step to achieve purity levels above 99.5%.[4]

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Acetone, ethanol, or a mixture of hexane and ethyl acetate are suitable options.[4]

-

Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[4]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]

-

Drying: Dry the crystals under vacuum to remove any residual solvent.[4]

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound.

| Parameter | Method A: Direct Esterification | Method B: Acylation with Acetic Anhydride |

| Reactants | Stearyl Alcohol, Stearic Acid | Stearyl Alcohol, Acetic Anhydride |

| Catalyst | Metal oxides (e.g., MgO, SnO)[2] | Acid catalyst (e.g., H₂SO₄)[3] |

| Reactant Ratio | Stearic Acid:Stearyl Alcohol (1:1.01 to 1:1.20 by weight)[2] | Stearyl Alcohol:Acetic Anhydride (1:1 molar ratio)[3] |

| Reaction Temperature | 150–240 °C[2] | Reflux temperature |

| Reaction Time | 5–10 hours[2] | 1 hour[3] |

| Purity after Synthesis | >90% (before purification) | >90% (before purification) |

| Purity after Purification | >99.5%[4] | >99.5% |

Purity Assessment

The purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): Well-suited for analyzing volatile impurities such as residual alcohols and solvents.[5]

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): Ideal for non-volatile impurities, oligomers, and degradation products.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify any residual impurities.[6]

-

Melting Point Determination: The melting point of pure this compound can be compared to literature values as an indicator of purity.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of high-purity this compound.